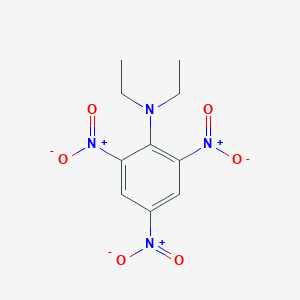

N,N-diethyl-2,4,6-trinitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-2,4,6-trinitroaniline is an organic compound with the molecular formula C10H12N4O6. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the benzene ring is substituted with three nitro groups at the 2, 4, and 6 positions. This compound is known for its high reactivity due to the presence of electron-withdrawing nitro groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-diethyl-2,4,6-trinitroaniline can be synthesized through a multi-step process involving nitration and alkylation reactions. The starting material, benzenamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions. The nitration reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

After nitration, the resulting 2,4,6-trinitrobenzenamine is subjected to alkylation with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The alkylation reaction replaces the hydrogen atoms on the nitrogen with diethyl groups, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration and alkylation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.

Analyse Chemischer Reaktionen

General Reactivity Profile

The compound’s reactivity is dominated by its three electron-withdrawing nitro groups and the tertiary amine substituent. Key characteristics include:

-

Electrophilic aromatic substitution (EAS) inhibition : Nitro groups deactivate the aromatic ring, making further substitution challenging.

-

Nucleophilic aromatic substitution (NAS) susceptibility : Positions activated by nitro groups (ortho/para to existing substituents) may undergo NAS under strong basic or nucleophilic conditions .

-

Redox sensitivity : Multiple nitro groups confer strong oxidizing properties, posing explosion risks when mixed with reducing agents (e.g., hydrides, sulfides) .

N-Denitration

Similar to tetryl, N,N-diethyl-2,4,6-trinitroaniline may undergo denitration (N–NO₂ bond cleavage) via electron-transfer mechanisms. For example:

-

Reductive denitration : Reaction with 1,4-dihydronicotinamides (e.g., BNAH) under photolytic or dithionite-initiated conditions removes nitro groups, yielding substituted anilines .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| N,N-Diethyl-TNA + BNAH | Light or S₂O₄²⁻ | N-Ethylpicramide | Not reported |

Mechanism : Radical intermediates form during electron transfer, leading to N–NO₂ scission .

Nucleophilic Substitution

The electron-deficient ring facilitates NAS at positions activated by nitro groups. For example:

-

Methoxylation : Methoxide ions (CH₃O⁻) in DMSO/MeOH displace nitro groups, forming methoxy derivatives .

| Substrate | Base | Solvent | Product |

|---|---|---|---|

| N,N-Diethyl-TNA | CH₃O⁻ | DMSO/MeOH | 3-Methoxy-N,N-diethyl-2,4-dinitroaniline |

Kinetics : Reactivity correlates with solvent polarity and base strength. Dimethyl sulfoxide stabilizes anionic σ-complex intermediates .

Acid/Base Interactions

The methylamino group participates in acid-base equilibria:

-

Proton abstraction : Strong bases (e.g., DBU) deprotonate the NH group, forming conjugate bases stabilized in polar aprotic solvents .

| Interaction | Solvent | Dominant Species |

|---|---|---|

| N,N-Diethyl-TNA + DBU | DMSO | Conjugate base (deprotonated NH) |

Comparative Reactivity

The ethyl substituents influence steric and electronic effects compared to methyl analogs:

| Property | N,N-Diethyl-TNA | N,N-Dimethyl-TNA | Tetryl |

|---|---|---|---|

| Steric hindrance | High (ethyl groups) | Moderate | Low |

| NAS rate | Slower | Moderate | Fast |

| Stability | Higher (reduced ring strain) | Moderate | Low (prone to detonation) |

Research Gaps

Direct experimental data on this compound are sparse. Most mechanisms are inferred from studies on tetryl and picramide . Further work is needed to:

-

Quantify reaction kinetics.

-

Explore applications in explosive formulations or synthetic intermediates.

References Chapman et al., J. Org. Chem., 2007. Science of Synthesis, Thieme, 2010. Buncel et al., Can. J. Chem., 1970. ChemicalBook, 2024. Chemsrc, 2024. Wikipedia, 2006.

Wissenschaftliche Forschungsanwendungen

Explosive Applications

N,N-Diethyl-2,4,6-trinitroaniline is primarily recognized for its explosive properties. It is a derivative of 2,4,6-trinitroaniline (TNA), which has been historically utilized in military ordnance.

Key Points:

- Explosive Formulations : This compound is employed in the formulation of certain military explosives due to its stability and explosive characteristics. It can be integrated into small warheads and munitions systems.

- Historical Context : During World War II, similar compounds were used in various military applications, including the Japanese Type 97 explosive devices. The stability of this compound makes it suitable for use where safety and performance are critical .

Medicinal Chemistry

Recent research has indicated potential therapeutic applications for nitro compounds like this compound in cancer treatment.

Case Studies:

- Antitumor Activity : A study published in 2020 investigated the synthesis of various derivatives of 2,4,6-trinitroaniline. The results showed that these compounds exhibit significant antitumor activity against various cancer cell lines. The nitro groups are believed to play a crucial role in their mechanism of action .

Analytical Chemistry

This compound can also be analyzed using advanced chromatographic techniques. Its separation can be achieved through high-performance liquid chromatography (HPLC), making it suitable for analytical applications.

Analytical Techniques:

Wirkmechanismus

The mechanism of action of N,N-diethyl-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. The electron-withdrawing nature of the nitro groups makes the compound highly reactive towards nucleophiles. The compound can form charge-transfer complexes with electron-rich species, leading to various chemical transformations. The exact molecular pathways depend on the specific reactions and conditions involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenamine, N,N-dimethyl-2,4,6-trinitro-: Similar structure but with dimethyl groups instead of diethyl groups.

Benzenamine, N,N-diethyl-2,4,6-triamino-: Similar structure but with amino groups instead of nitro groups.

Benzenamine, N,N-diethyl-4-nitroso-: Similar structure but with a nitroso group instead of nitro groups.

Uniqueness

N,N-diethyl-2,4,6-trinitroaniline is unique due to the presence of three nitro groups, which significantly enhance its reactivity and make it a valuable compound in various chemical reactions. The diethyl groups also provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer |

13029-07-7 |

|---|---|

Molekularformel |

C10H12N4O6 |

Molekulargewicht |

284.23 g/mol |

IUPAC-Name |

N,N-diethyl-2,4,6-trinitroaniline |

InChI |

InChI=1S/C10H12N4O6/c1-3-11(4-2)10-8(13(17)18)5-7(12(15)16)6-9(10)14(19)20/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

AQIKZDJABNWNMF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.